N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine
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Overview
Description
N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine is an organic compound that belongs to the class of amines It is characterized by a cyclohexene ring substituted with a methyl group and an isobutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine involves the reductive amination of cyclohexanone with N-methyl-2-methylpropan-1-amine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation of Amines: Another approach involves the alkylation of cyclohex-1-en-1-amine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds under mild conditions and yields the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine can undergo oxidation reactions to form corresponding oximes or nitrones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form N-Methyl-N-(2-methylpropyl)cyclohexan-1-amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate, dimethylformamide as solvent.
Major Products Formed
Oxidation: Oximes, nitrones.
Reduction: N-Methyl-N-(2-methylpropyl)cyclohexan-1-amine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, such as neurological disorders and inflammation.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(2-methylpropyl)cyclohexan-1-amine: This compound is similar in structure but lacks the double bond in the cyclohexene ring.
N-Methyl-N-(2-methylpropyl)benzylamine: This compound has a benzyl group instead of the cyclohexene ring.
N-Methyl-N-(2-methylpropyl)aniline: This compound has an aniline group instead of the cyclohexene ring.
Uniqueness
N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and physical properties. The double bond in the cyclohexene ring allows for additional reactivity, making it a versatile intermediate in organic synthesis. Additionally, the combination of the methyl and isobutyl groups attached to the nitrogen atom provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Properties
CAS No. |
53516-50-0 |
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Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-methyl-N-(2-methylpropyl)cyclohexen-1-amine |
InChI |
InChI=1S/C11H21N/c1-10(2)9-12(3)11-7-5-4-6-8-11/h7,10H,4-6,8-9H2,1-3H3 |
InChI Key |
SNPJQUWLRUXIRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C)C1=CCCCC1 |
Origin of Product |
United States |
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